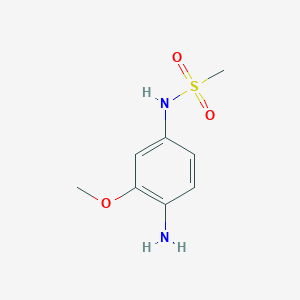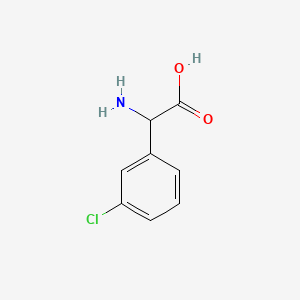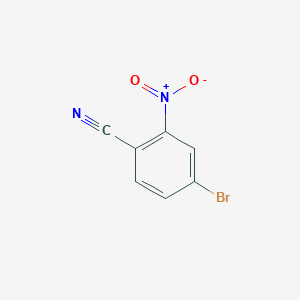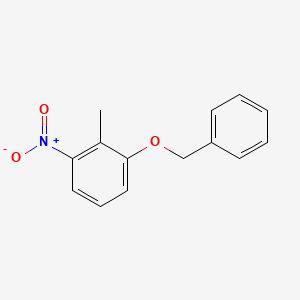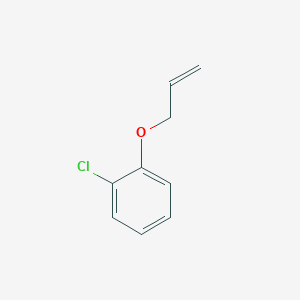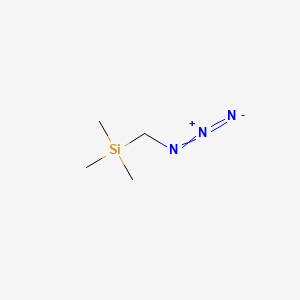
Trimethylsilylmethyl azide
Descripción general
Descripción
Trimethylsilylmethyl azide is an organosilicon compound with the molecular formula C4H11N3Si. It is a colorless to yellow liquid that is used as a reagent in organic synthesis.
Mecanismo De Acción
Target of Action
Trimethylsilylmethyl azide is a reagent in organic chemistry, serving as the equivalent of hydrazoic acid . It is primarily used in the synthesis of various organic compounds . Its primary targets are organic molecules that can undergo reactions with azides .
Mode of Action
This compound interacts with its targets through a variety of chemical reactions. One of the key reactions is its hydrolysis to hydrazoic acid . This compound can also add to ketones and aldehydes to give the siloxy azides and subsequently tetrazoles . It has the ability to ring-open epoxides to give azido alcohols .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific organic molecules it is reacting with. For instance, in the reaction with ketones and aldehydes, it leads to the formation of siloxy azides and subsequently tetrazoles . These products can then participate in further biochemical reactions.
Result of Action
The result of this compound’s action is the formation of new organic compounds through various chemical reactions. For example, it can lead to the formation of siloxy azides and subsequently tetrazoles when reacted with ketones and aldehydes . These products can then be used as intermediates in the synthesis of more complex organic compounds.
Análisis Bioquímico
Biochemical Properties
Trimethylsilylmethyl azide plays a significant role in biochemical reactions, particularly in the amination of organometallic compounds and the preparation of heterocyclic compounds . It interacts with various enzymes and proteins, facilitating the formation of azides and subsequent cycloaddition reactions. The compound’s ability to form stable adducts with aldehydes and ketones highlights its importance in biochemical synthesis . Additionally, this compound is involved in the formation of siloxy azides, which are crucial intermediates in the synthesis of tetrazoles .
Cellular Effects
This compound has been shown to influence cellular processes significantly. It exhibits antiviral potency and inhibitory effects on replicon cells, which are tumor cells that replicate DNA without regulation by host cell proteins . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is profound, as it can induce changes in the expression of specific genes and alter metabolic fluxes within the cell . These effects make this compound a valuable tool for studying cellular functions and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can hydrolyze to form hydrazoic acid, which further reacts with other biomolecules . The compound’s ability to add to ketones and aldehydes to form siloxy azides and subsequently tetrazoles is a key aspect of its mechanism of action . Additionally, this compound can ring-open epoxides to give azido alcohols, demonstrating its versatility in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is thermally stable and can be stored under inert gas to prevent degradation . Long-term studies have shown that this compound maintains its reactivity and efficacy in various biochemical reactions over extended periods . Its sensitivity to moisture necessitates careful handling and storage to ensure consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant biochemical activity . At higher doses, this compound can induce toxic effects, including adverse impacts on cellular function and metabolism . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate various biochemical reactions. The compound’s hydrolysis to hydrazoic acid and subsequent reactions with other biomolecules are key aspects of its metabolic activity . Additionally, this compound’s involvement in the formation of siloxy azides and tetrazoles underscores its role in metabolic flux and the regulation of metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . These factors determine its efficacy and activity in various biochemical processes.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the endoplasmic reticulum and mitochondria influences its reactivity and interactions with other biomolecules . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical roles and applications.
Métodos De Preparación
Trimethylsilylmethyl azide can be synthesized through the reaction of trimethylsilylmethyl chloride with sodium azide. The reaction is typically carried out in an inert solvent such as ether under anhydrous conditions to prevent the formation of hydrazoic acid . The reaction proceeds as follows:
(CH3)3SiCH2Cl+NaN3→(CH3)3SiCH2N3+NaCl
Análisis De Reacciones Químicas
Trimethylsilylmethyl azide undergoes several types of chemical reactions:
-
Hydrolysis: : In the presence of water, it hydrolyzes to form trimethylsilylmethyl alcohol and hydrazoic acid .
(CH3)3SiCH2N3+H2O→(CH3)3SiCH2OH+HN3
-
Cycloaddition Reactions: : It reacts with acetylenic dipolarophiles to form triazoles .
(CH3)3SiCH2N3+RC≡CR′→(CH3)3SiCH2C2N3R′
-
Amination: : It can be used for the amination of aryl Grignard reagents or aryl-lithium compounds .
Aplicaciones Científicas De Investigación
Trimethylsilylmethyl azide has a wide range of applications in scientific research:
-
Organic Synthesis: : It is used as a reagent for introducing azide groups into organic molecules, which can be further transformed into amines, amides, and other functional groups .
-
Click Chemistry: : It is employed in click chemistry for the synthesis of triazoles, which are important in medicinal chemistry and materials science .
-
Bioconjugation: : The azide group can be used for bioconjugation reactions, allowing the attachment of biomolecules to various surfaces or other biomolecules .
Comparación Con Compuestos Similares
Trimethylsilylmethyl azide can be compared with other similar compounds such as trimethylsilyl azide and azidomethyltrimethylsilane:
-
Trimethylsilyl azide: : This compound has a similar structure but lacks the methylene group. It is also used as a reagent in organic synthesis for introducing azide groups .
-
Azidomethyltrimethylsilane: : This compound is structurally similar but has different reactivity due to the presence of the methylene group. It is used in similar applications but may have different reaction conditions and outcomes .
This compound is unique due to its specific reactivity and the presence of both the trimethylsilyl and azide groups, making it a versatile reagent in organic synthesis.
Propiedades
IUPAC Name |
azidomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3Si/c1-8(2,3)4-6-7-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBUFTCADGLKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236487 | |
| Record name | Trimethylsilylmethyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87576-94-1 | |
| Record name | Trimethylsilylmethyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087576941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilylmethyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilylmethyl Azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes trimethylsilylmethyl azide a valuable reagent in organic synthesis?
A1: this compound (TMSMA) acts as a synthetic equivalent of methyl azide, offering greater stability and controlled reactivity. [, ] This makes it particularly useful for introducing nitrogen-containing functional groups into molecules. For example, it reacts with aryl Grignard reagents and aryl-lithium compounds, enabling the amination of these species. []
Q2: How does TMSMA react with acetylenic dipolarophiles?
A2: TMSMA undergoes [3+2] cycloaddition reactions with acetylenic dipolarophiles, yielding triazole derivatives. [] The trimethylsilyl group can be subsequently transformed using various reagents, such as aldehydes and water in the presence of fluoride ions, further diversifying the synthetic possibilities. []
Q3: Can TMSMA be used in reactions with aromatic acid derivatives?
A3: Yes, TMSMA reacts with aromatic acid derivatives in the presence of potassium fluoride and crown ether. [, ] Interestingly, the product distribution depends on the starting material. For instance, reactions with acid halides primarily produce triazine, methanediamine, and benzamide derivatives. In contrast, reactions with acid anhydrides yield tertiary amines along with methanediamine and benzamide. []
Q4: Are there any examples of TMSMA being used in stereospecific reactions?
A4: TMSMA plays a crucial role in the stereospecific synthesis of both secondary (sec-) and tertiary (tert-) alkyl azides from alcohols. [, ] This method utilizes an innovative oxidation-reduction condensation reaction employing phenyl diphenylphosphinite and TMSMA, showcasing its versatility in complex synthetic schemes. [, ]
Q5: Has TMSMA found applications in material science or catalysis?
A5: TMSMA has proven useful in synthesizing multisubstituted C2-symmetric ansa-metallocenes. [] These compounds, particularly zirconocenes, are important catalysts in olefin polymerization. The incorporation of TMSMA-derived functionalities allows for fine-tuning the catalyst structure and, consequently, its activity and selectivity in propylene polymerization, even at elevated temperatures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)
![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)

